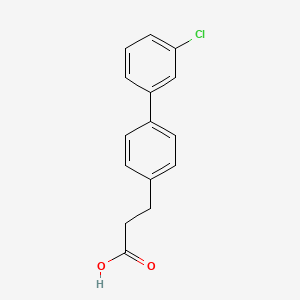

3'-Chloro-biphenyl-4-propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(3-chlorophenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(17)18/h1-5,7-8,10H,6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDNSJJRSZSCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273092 | |

| Record name | 3′-Chloro[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893641-22-0 | |

| Record name | 3′-Chloro[1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893641-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Chloro[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Chloro Biphenyl 4 Propanoic Acid and Its Research Analogues

Retrosynthetic Analysis of the 3'-Chloro-biphenyl-4-propanoic Acid Core Structure

A retrosynthetic analysis of 3'-Chloro-biphenyl-4-propanoic acid reveals several key disconnections for its synthesis. The primary disconnection is at the C-C bond linking the two phenyl rings, suggesting a cross-coupling reaction as a convergent and efficient approach. This leads to two key synthons: a (4-propanoic acid)-substituted phenyl precursor and a 3-chlorophenyl precursor.

Another logical disconnection is at the bond between the phenyl ring and the propanoic acid side chain. This suggests a Friedel-Crafts acylation or a related reaction to introduce the three-carbon chain onto a pre-formed 3'-chloro-biphenyl scaffold. Each of these retrosynthetic pathways informs the selection of appropriate synthetic methodologies.

Classical Approaches to Biphenyl (B1667301) and Propanoic Acid Linkage

Classical methods for the synthesis of biphenyls and the introduction of a propanoic acid moiety have been well-established, though they may have limitations in terms of yield and regioselectivity compared to modern techniques.

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the introduction of an acyl group onto an aromatic ring. wikipedia.orgsigmaaldrich.com In the context of synthesizing biphenyl-4-propanoic acid derivatives, this reaction can be employed to introduce the propanoic acid precursor onto a biphenyl core.

The reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov For the synthesis of a related compound, 3-(4-biphenylcarbonyl)propionic acid, succinic anhydride is reacted with biphenyl in the presence of aluminum chloride. prepchem.com This methodology can be adapted for the synthesis of 3'-Chloro-biphenyl-4-propanoic acid by starting with 3'-chloro-biphenyl. The resulting ketone can then be reduced to the corresponding alkane to yield the final propanoic acid derivative. organic-chemistry.org

The reaction conditions, including the choice of solvent and temperature, are critical for the success of the Friedel-Crafts acylation. While effective, this method can sometimes suffer from issues such as polysubstitution and the need for stoichiometric amounts of the Lewis acid catalyst. organic-chemistry.org

Sulfonation and Chlorosulfonation Reactions for Related Derivatives

Sulfonation and chlorosulfonation reactions are important for the synthesis of various aromatic compounds, including biphenyl derivatives. rsc.org These reactions introduce sulfonyl groups, which can be further modified or used as directing groups in subsequent synthetic steps.

The sulfonation of biphenyl derivatives has been studied using sulfuric acid, leading to the formation of various sulfonic acid products. rsc.org Chlorosulfonic acid is a versatile reagent used for both sulfonation and chlorosulfonation. researchgate.netpageplace.de It can be used to introduce a sulfonyl chloride group directly onto an aromatic ring. pageplace.de These sulfonyl chlorides are valuable intermediates that can be converted into sulfonamides and other derivatives. While not a direct route to 3'-Chloro-biphenyl-4-propanoic acid, these reactions are relevant for the synthesis of related research analogues where a sulfonyl-based linker might be desired. The reaction conditions for sulfonation and chlorosulfonation are often harsh and require careful control to achieve the desired regioselectivity. google.com

Modern Catalytic Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient and selective formation of carbon-carbon bonds. These methods are particularly powerful for the construction of biaryl systems.

Suzuki-Miyaura Coupling for Biphenyl Moiety Construction

The Suzuki-Miyaura coupling is one of the most widely used and versatile methods for the synthesis of biphenyls. mdpi.comgre.ac.uk This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. gre.ac.ukresearchgate.net

For the synthesis of 3'-Chloro-biphenyl-4-propanoic acid, a Suzuki-Miyaura coupling would typically involve the reaction of (4-propanoic acid)phenylboronic acid with 1-bromo-3-chlorobenzene or 3-chlorophenylboronic acid with a 4-halopropanoic acid derivative. The choice of coupling partners depends on the availability of starting materials and the desired regioselectivity.

A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions, and the reaction is generally tolerant of a wide range of functional groups. organic-chemistry.orgacs.org The use of heterogeneous palladium catalysts has also been explored to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.com The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. kochi-tech.ac.jp

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| (4-Propanoic acid)phenylboronic acid | 1-Bromo-3-chlorobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 3-Chlorophenylboronic acid | Methyl 4-bromophenylpropanoate | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | Good to Excellent |

| (4-Carboxyphenyl)boronic acid | 1-Bromo-3-chlorobenzene | Pd/C | K₃PO₄ | Ethanol/Water | Variable |

Other Palladium-Catalyzed Cross-Couplings

While the Suzuki-Miyaura coupling is predominant, other palladium-catalyzed cross-coupling reactions can also be utilized for the synthesis of the biphenyl core of 3'-Chloro-biphenyl-4-propanoic acid. These include the Stille, Hiyama, and Negishi couplings, which utilize organotin, organosilicon, and organozinc reagents, respectively. Each of these methods has its own set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions. The choice of a specific cross-coupling reaction often depends on the specific requirements of the synthesis and the availability of the organometallic reagents.

Derivatization Strategies for Structural Diversity

To achieve structural diversity, various synthetic strategies are employed to modify the parent compound, 3'-Chloro-biphenyl-4-propanoic acid. These approaches allow for the systematic alteration of its physicochemical and pharmacological properties.

While direct sulfonamide formation on 3'-Chloro-biphenyl-4-propanoic acid is a possible route, a more common strategy involves the synthesis from biphenyl precursors. The introduction of a sulfonamide group (-SO₂NH₂) can significantly alter the acidity and lipophilicity of a molecule. The general synthesis of biphenyl sulfonamides can serve as a template for creating analogues. For instance, N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives have been developed as potent anti-epileptic agents. nih.gov This suggests that incorporating a sulfonamide moiety into a biphenyl scaffold is a viable strategy for generating biologically active compounds. nih.gov

A general approach to synthesizing sulfonamide derivatives related to the target compound would involve a precursor such as a substituted biphenyl amine. This amine can be converted to the corresponding sulfonyl chloride, which then reacts with an appropriate amine to yield the desired sulfonamide.

Table 1: General Synthetic Steps for Biphenyl Sulfonamide Derivatives

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Diazotization of a biphenyl amine precursor | NaNO₂, HCl, 0-5°C |

| 2 | Sulfonyl chloride formation (Sandmeyer-type reaction) | SO₂, CuCl₂ |

This synthetic pathway allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, leading to a diverse set of derivatives for further research.

The carboxylic acid group of 3'-Chloro-biphenyl-4-propanoic acid is a prime target for derivatization into hydrazide-hydrazones. This class of compounds is known to possess a wide range of biological activities. ptfarm.plresearchgate.net The synthesis is a well-established, multi-step process that begins with the parent acid.

The first step typically involves the esterification of the carboxylic acid, for example, by refluxing in methanol with a catalytic amount of sulfuric acid to produce the corresponding methyl or ethyl ester. ptfarm.plnih.gov Subsequently, the ester is treated with hydrazine hydrate, usually in an alcoholic solvent, to yield the key intermediate, the hydrazide. ptfarm.plnih.govuobaghdad.edu.iq In the final step, this hydrazide is condensed with a variety of substituted aromatic or heteroaromatic aldehydes in the presence of a catalyst like glacial acetic acid to form the final hydrazide-hydrazone derivatives. ptfarm.plnih.govuobaghdad.edu.iqnih.gov

This sequential approach allows for significant structural diversification in the final step by simply varying the aldehyde used for condensation. Research on analogous compounds like flurbiprofen (B1673479) has shown that this method can produce a large library of derivatives with good to excellent yields. nih.govnih.gov

Table 2: Synthesis Scheme for Hydrazide-Hydrazone Derivatives

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Esterification of 3'-Chloro-biphenyl-4-propanoic acid | Methanol or Ethanol, conc. H₂SO₄, reflux |

| 2 | Formation of 3'-Chloro-biphenyl-4-propanehydrazide | Hydrazine hydrate, Ethanol, reflux |

The carboxylic acid moiety of 3'-Chloro-biphenyl-4-propanoic acid is readily converted into esters and amides to modulate properties such as solubility, stability, and cell permeability.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) can be used. reddit.com Another approach involves the in-situ generation of an acid chloride from a tert-butyl ester precursor, which then reacts with an alcohol. organic-chemistry.org

Amidation follows similar synthetic principles. The carboxylic acid can be activated using coupling agents (e.g., DCC, HOBt, EDC) and then reacted with a primary or secondary amine to form the corresponding amide. thieme-connect.denih.gov Alternatively, the acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. reddit.com These methods provide a versatile toolkit for creating a wide array of amide derivatives from the parent acid. thieme-connect.denih.gov

Table 3: Common Reagents for Esterification and Amidation

| Reaction | Method | Common Reagents |

|---|---|---|

| Esterification | Fischer Esterification | Alcohol, H₂SO₄ or HCl |

| Steglich Esterification | Alcohol, DCC, DMAP | |

| Amidation | Peptide Coupling | Amine, DCC/HOBt or EDC/HOBt |

Beyond the carboxylic acid group, the biphenyl core and the propanoic acid chain of 3'-Chloro-biphenyl-4-propanoic acid can be modified to generate further structural diversity.

Modifications to the biphenyl rings often involve electrophilic aromatic substitution reactions. Depending on the existing substituents, functional groups such as nitro, halogen, or acyl groups can be introduced. These groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be diazotized or acylated. Such functionalization is key to altering the electronic properties and steric profile of the molecule.

The propanoic acid chain can also be altered. For instance, homologation or shortening of the alkyl chain can be achieved through multi-step synthetic sequences, often starting from different biphenyl precursors. An example is the Friedel-Crafts acylation of biphenyl with succinic anhydride to introduce a four-carbon chain, which can be subsequently modified. prepchem.com The stereochemistry of the chiral center on the propanoic acid chain (if present, as in analogues like flurbiprofen) is another point of modification, allowing for the synthesis and evaluation of individual enantiomers.

###An In-depth Analysis of 3'-Chloro-biphenyl-4-propanoic acid: Structure-Activity and Structure-Kinetic Relationships

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The substitution pattern on the biphenyl rings plays a critical role in determining the pharmacological profile of these molecules. This article focuses on the chemical compound 3'-Chloro-biphenyl-4-propanoic acid, delving into its structure-activity relationship (SAR) and structure-kinetic relationship (SKR) studies. We will explore how halogenation, stereochemistry, conformational flexibility, and electronic properties influence its biological interactions, supported by computational insights.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

The biological activity of 3'-Chloro-biphenyl-4-propanoic acid and its analogs is intricately linked to their three-dimensional structure and chemical properties. The following sections dissect the key structural features that govern their interactions with biological targets.

The presence and position of halogen atoms on the biphenyl (B1667301) core are pivotal in modulating the biological activity of this class of compounds. In the context of neprilysin (NEP) inhibition, a therapeutic target for cardiovascular diseases, the chlorination pattern has been shown to be a key determinant of potency. acs.orgnih.gov

A structure-guided design study of biphenyl-based NEP inhibitors revealed the presence of a previously unexplored subsite in the S1' pocket of the enzyme. acs.orgnih.gov This subsite can be effectively occupied by substituents at the meta-position of the biphenyl ring. The introduction of a chlorine atom at the 3'-position, as in 3'-Chloro-biphenyl-4-propanoic acid, leads to a significant enhancement in inhibitory potency. Specifically, a 17-fold increase in biochemical potency was observed upon the addition of a chlorine atom that occupies this newly identified subsite. acs.orgnih.gov This highlights the critical role of the 3'-chloro substituent in optimizing the interaction with the target enzyme.

The favorable interaction of the chlorine atom in this subsite likely stems from a combination of van der Waals forces and hydrophobic interactions with the surrounding amino acid residues of the enzyme. This underscores the importance of a detailed understanding of the target's topography to guide the rational design of potent inhibitors.

While specific stereochemical studies on 3'-Chloro-biphenyl-4-propanoic acid are not extensively documented in the public domain, the principles of stereochemistry are fundamental to the activity of chiral propanoic acid derivatives. The alpha-carbon of the propanoic acid moiety is a chiral center, meaning the compound can exist as two enantiomers (R and S).

In many biologically active arylpropanoic acids, it is common for one enantiomer to be significantly more active than the other. This stereoselectivity arises from the three-dimensional arrangement of substituents around the chiral center, which dictates the precise fit into the binding site of a biological target. The differential binding of enantiomers can result in one being a potent agonist or antagonist, while the other is weakly active or even inactive.

In the case of 3'-Chloro-biphenyl-4-propanoic acid, the chlorine atom at the 3'-position is not expected to create a significant steric hindrance that would severely restrict the rotation around the biphenyl bond. However, it does influence the electronic distribution and may affect the preferred dihedral angle between the two phenyl rings. Molecular dynamics simulations of biphenyl systems have shown that they exist in a dynamic equilibrium of different conformations. beilstein-journals.orgtandfonline.com

The preferred orientation of 3'-Chloro-biphenyl-4-propanoic acid within a biological environment, such as the active site of neprilysin, will be a balance between the molecule's intrinsic conformational preferences and the stabilizing interactions with the protein. The structure-guided design of related inhibitors suggests that a specific twisted conformation is required for optimal binding, allowing the various functional groups to engage with their respective subsites in the enzyme. acs.orgnih.gov

The electronic and steric properties of the 3'-chloro substituent have a profound impact on the molecular potency of 3'-Chloro-biphenyl-4-propanoic acid.

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its electronegativity (inductive effect), but it can also donate electron density to the aromatic ring through resonance (mesomeric effect). In the meta-position, the inductive effect typically dominates. This alteration of the electron density on the biphenyl ring system can influence its interaction with the amino acid residues in the target's binding site, potentially affecting hydrogen bonding capabilities and cation-pi or pi-pi stacking interactions. nih.gov

Steric Effects: The size of the chlorine atom at the 3'-position is critical for its fit into the S1' subsite of neprilysin. A substituent that is too large or too small would not achieve the optimal van der Waals contacts, leading to a decrease in binding affinity. The 17-fold increase in potency observed with the 3'-chloro substitution in a related series of neprilysin inhibitors suggests that the steric bulk of chlorine is well-suited for this particular subpocket. acs.orgnih.gov

| Compound | Substituent at 3'-position | Neprilysin IC50 (nM) |

| Analog 1 | H | ~170 |

| Analog 2 | Cl | 10 |

| Analog 3 | CH3 | 10 |

| Data adapted from a study on biphenyl butanoic acid derivatives as neprilysin inhibitors, which are structurally analogous to the propanoic acid series. acs.org |

This data clearly demonstrates the significant enhancement in potency when a hydrogen atom is replaced by a chlorine or a methyl group, highlighting the importance of steric bulk and favorable interactions in the S1' subsite.

Computational methods are invaluable tools for understanding and predicting the structure-activity and structure-kinetic relationships of drug candidates. Molecular docking and molecular dynamics simulations can provide insights into the binding modes and conformational dynamics of ligands within their biological targets.

For 3'-Chloro-biphenyl-4-propanoic acid, computational studies would be instrumental in:

Predicting Binding Poses: Molecular docking simulations could predict the most likely binding orientation of the R and S enantiomers within the active site of neprilysin. This would help in rationalizing any observed stereoselectivity in its biological activity.

Analyzing Interactions: Docking studies can reveal the specific amino acid residues that interact with the 3'-chloro-biphenyl moiety and the propanoic acid side chain. This information is crucial for understanding the molecular basis of its potency. The structure-guided design of related neprilysin inhibitors heavily relied on such computational models to identify the key interactions, including the role of the 3'-chloro group. acs.orgnih.gov

Evaluating Conformational Preferences: Molecular dynamics simulations can explore the conformational landscape of the molecule in a solvated environment and within the protein binding site. This can help in understanding the energetic costs of adopting the bioactive conformation.

Predicting Binding Affinities: While challenging, computational methods can be used to estimate the binding free energy of a ligand to its target, providing a theoretical prediction of its potency.

Preclinical Pharmacological and Biological Investigations of 3 Chloro Biphenyl 4 Propanoic Acid Derivatives

Enzyme Modulation and Inhibition Profiles

Derivatives of biphenyl-4-propanoic acid have been the subject of various preclinical studies to determine their potential as modulators of key enzymes involved in physiological and pathological processes. These investigations span several enzyme classes, including hydrolases, oxidoreductases, and transferases.

Hydrolase Enzyme Systems

Hydrolase enzymes play critical roles in numerous biological pathways. The ability of biphenyl-4-propanoic acid derivatives to inhibit specific hydrolases, such as urease and fatty acid amide hydrolase (FAAH), has been a significant area of research.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy against infections caused by urease-producing bacteria, such as Helicobacter pylori. Acyl hydrazone derivatives of a structurally related compound, 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid (flurbiprofen), have been synthesized and evaluated for their in vitro urease inhibitory activity.

In one study, a series of 28 acyl hydrazone derivatives of flurbiprofen (B1673479) were synthesized and tested against the urease enzyme. nih.govacs.org All synthesized compounds demonstrated inhibitory activity, with IC₅₀ values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, compared to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.14 ± 0.42 μM). nih.govacs.org The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory potential. nih.govacs.org Notably, the presence of electron-donating groups, such as hydroxyl (-OH) groups at the ortho and meta positions of the benzene (B151609) ring, enhanced the inhibitory effect. nih.govacs.org

The most potent compound in the series featured di-hydroxyl groups at the 2- and 3-positions of the phenyl ring, exhibiting an IC₅₀ value of 18.92 ± 0.61 μM, which was superior to the standard thiourea. nih.gov This suggests that specific electronic features on the biphenyl (B1667301) scaffold are crucial for effective urease inhibition.

Table 1: Urease Inhibitory Activity of Selected 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid Hydrazide-Hydrazone Derivatives

| Compound | Substituent (R) on Benzene Ring | IC₅₀ (μM) ± SEM |

|---|---|---|

| Derivative 1 | 2,3-di-OH | 18.92 ± 0.61 |

| Derivative 2 | 2,5-di-OH | 20.15 ± 0.95 |

| Derivative 3 | 4-N(CH₃)₂ | 21.90 ± 0.52 |

| Derivative 4 | 2-OH | 22.12 ± 0.54 |

| Thiourea (Standard) | - | 21.14 ± 0.42 |

Data sourced from studies on flurbiprofen derivatives, which are structurally related to 3'-Chloro-biphenyl-4-propanoic acid. nih.govacs.org

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide. nih.govnih.gov Inhibition of FAAH increases the levels of these endocannabinoids, which are involved in pain and inflammation signaling, making FAAH a therapeutic target. nih.govnih.gov

Research into FAAH inhibitors has explored biphenyl structures. Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters have been identified as potent FAAH inhibitors. nih.gov Studies on these derivatives focus on understanding the structure-activity relationships by modifying the biphenyl core. For instance, the introduction of small polar groups at the para position of the proximal phenyl ring in cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) resulted in slightly improved FAAH inhibitory potency. researchgate.net These inhibitors typically act by carbamoylating a catalytic serine nucleophile within the FAAH active site, leading to slow enzyme recovery or irreversible inhibition. researchgate.net

While direct studies on 3'-Chloro-biphenyl-4-propanoic acid are not prominent in the reviewed literature, the extensive research on related biphenyl esters underscores the potential of this chemical scaffold for developing FAAH inhibitors. nih.govresearchgate.net

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is an inducible enzyme that catalyzes the conversion of prostaglandin H2 (PGH₂) to prostaglandin E2 (PGE₂). nih.govrsc.org PGE₂ is a key mediator of inflammation, fever, and pain. rsc.org Inhibiting mPGES-1 is considered a promising anti-inflammatory strategy as it selectively blocks the production of pro-inflammatory PGE₂ without affecting other physiologically important prostaglandins (B1171923). nih.govrsc.org

The development of mPGES-1 inhibitors has included complex molecules containing a biphenyl moiety. For example, a derivative of the known inhibitor MK-886, which incorporates a biphenyl group (3-(1-(4-chlorobenzyl)-5-(2-fluoro-[1,1′-biphenyl]-4-yl)-3-methyl-1H-indol-2-yl)-2,2-dimethylpropanoic acid), has been studied. nih.gov This highlights that the biphenyl-propanoic acid scaffold can be a component of potent mPGES-1 inhibitors. However, specific modulation data for 3'-Chloro-biphenyl-4-propanoic acid itself is not available in the reviewed literature. The research focus has been on more complex structures or different chemical classes. nih.govnih.gov

Oxidoreductase and Transferase Enzyme Systems

This class of enzymes is crucial for cellular regulation, and their modulation by small molecules is a significant area of therapeutic research. Histone deacetylases (HDACs), a class of transferases, have been a particular focus for biphenyl-based compounds.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin compaction and transcriptional repression. nih.gov HDAC inhibitors have emerged as important therapeutic agents, particularly in oncology. nih.govnih.gov

Several studies have focused on biphenyl-based scaffolds for the design of novel HDAC inhibitors. nih.govnih.gov A series of biphenyl-4-yl-acrylohydroxamic acid derivatives were designed and synthesized as HDAC inhibitors, showing antiproliferative activity comparable to the approved drug SAHA (Vorinostat). nih.gov

In another study, novel biphenyl-based derivatives were identified as selective inhibitors of HDAC6. nih.gov The most promising compound from this series, C10, demonstrated potent and highly selective inhibition of HDAC6 with an IC₅₀ value of 23 nM, showing a 157-fold selectivity over HDAC1. nih.gov This indicates that the biphenyl scaffold can be tailored to achieve selectivity for specific HDAC isoforms.

Furthermore, simpler phenolic derivatives of propanoic acid, such as 3-(4-OH-phenyl)-propionate, have been shown to inhibit HDAC activity, with an IC₅₀ value of 0.62 mM in nuclear extracts from HT-29 colon carcinoma cells. gsartor.org This finding suggests that the propanoic acid side chain, in conjunction with an aromatic system, contributes to HDAC inhibition.

Table 2: HDAC Inhibitory Activity of Selected Biphenyl and Phenylpropionate Derivatives

| Compound Class | Specific Derivative Example | Target/Assay | IC₅₀ |

|---|---|---|---|

| Biphenyl-based Scaffold | Compound C10 | HDAC6 | 23 nM |

| Biphenyl-based Scaffold | Compound C10 | HDAC1 | 3600 nM |

| Phenolic Propanoic Acid | 3-(4-OH-phenyl)-propionate | HDAC (HT-29 nuclear extract) | 0.62 mM |

Data sourced from studies on structurally related biphenyl and phenylpropionate derivatives. nih.govgsartor.org

Cyclooxygenase (COX) Enzyme Interactions

Cyclooxygenase (COX) enzymes are key players in the synthesis of prostanoids, a class of lipid signaling molecules that includes prostaglandins, prostacyclins, and thromboxanes. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostanoids. There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that maintain homeostasis, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

A variety of non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Some NSAIDs that contain a carboxylic acid group are known to interact with key amino acid residues in the COX active site, such as Arg-120, Tyr-385, and Ser-530, to block the entry of arachidonic acid. Research on structurally similar compounds, such as 4'-chloro-5-methoxy-3-biphenylylacetic acid, has shown reversible and competitive inhibition of prostaglandin synthetase, suggesting a blockade of prostaglandin endoperoxide formation. nih.gov However, specific studies detailing the direct interaction or inhibitory activity of 3'-Chloro-biphenyl-4-propanoic acid on COX-1 or COX-2 are not available in the current scientific literature.

Tyrosinase Inhibition Studies

Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin (B1238610), the primary pigment in human skin, hair, and eyes. It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries as skin-lightening agents.

Inhibitors of tyrosinase often work by chelating the copper ions in the enzyme's active site or by competing with the substrate. Various classes of compounds, including those with phenolic structures or carboxylic acid moieties, have been investigated for their anti-tyrosinase activity. nih.govmdpi.com For instance, research has explored how the presence of chloro- and fluoro-substituents on phenyl rings can influence inhibitory activity. researchgate.net Despite the investigation of structurally related motifs, there is currently no published research specifically evaluating the inhibitory effects of 3'-Chloro-biphenyl-4-propanoic acid on tyrosinase activity or melanogenesis.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Modulation

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the biological inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2). nih.gov It achieves this by oxidizing the 15-hydroxyl group of prostaglandins to a 15-keto group, rendering them inactive. nih.gov While the synthesis of PGE2 is driven by COX enzymes, its degradation is controlled by 15-PGDH. This enzymatic degradation is a critical mechanism for regulating the levels and signaling duration of prostaglandins in tissues.

Inhibition of 15-PGDH has emerged as a therapeutic strategy to enhance tissue regeneration. By blocking this enzyme, the local concentration and half-life of PGE2 are increased, which can promote the proliferation of tissue stem cells. Studies have shown that inhibiting 15-PGDH can accelerate hematopoietic recovery after bone marrow transplantation and promote regeneration in models of colon and liver injury. nih.gov At present, there are no specific studies in the scientific literature that investigate whether 3'-Chloro-biphenyl-4-propanoic acid acts as a modulator of 15-PGDH activity.

Other Enzyme Targets and Their Research Significance

The propanoic acid scaffold is present in a variety of biologically active molecules. Depending on the other structural moieties, these compounds can interact with a wide range of enzyme targets. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential antimicrobial agents by targeting enzymes involved in bacterial cell wall synthesis and as anticancer agents. nih.govmdpi.com However, dedicated research to identify or characterize other potential enzyme targets for 3'-Chloro-biphenyl-4-propanoic acid has not been reported in the available literature.

Receptor Interaction and Signaling Pathways

G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. They are involved in a vast array of physiological processes and are major targets for many pharmaceuticals.

Free Fatty Acid Receptor (FFA1/GPR40 and FFA4) Agonism and Antagonism

Among the GPCR family are the free fatty acid receptors (FFARs), which are activated by free fatty acids. Two of these receptors, Free Fatty Acid Receptor 1 (FFA1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFA4, also known as GPR120), are activated by medium- and long-chain fatty acids. nih.govmedchemexpress.com These receptors are of significant therapeutic interest, particularly for the treatment of type 2 diabetes and other metabolic disorders. medchemexpress.com

FFA1 is highly expressed in pancreatic β-cells, and its activation by fatty acids leads to a glucose-dependent increase in insulin (B600854) secretion. FFA4 is found in various tissues, including adipocytes and macrophages, and is linked to improved insulin sensitivity and anti-inflammatory effects. nih.gov The structural similarity of 3'-Chloro-biphenyl-4-propanoic acid to endogenous fatty acid ligands and other synthetic FFA1/FFA4 modulators makes these receptors plausible targets. However, there are currently no specific studies that have evaluated or reported the agonistic or antagonistic activity of 3'-Chloro-biphenyl-4-propanoic acid at FFA1 or FFA4 receptors.

Angiotensin-II Receptor Modulation

The structural motif of biphenyl compounds is a well-established pharmacophore for angiotensin II (AII) receptor antagonists. nih.gov Research into acidic biphenyl derivatives has led to the development of potent antagonists for the angiotensin II type 1 (AT1) receptor. nih.gov A series of N-(biphenylylmethyl)imidazoles, for instance, have been identified as powerful, orally active antihypertensive agents. nih.gov The acidic group at the 2'-position of the biphenyl structure is crucial for high-affinity binding to the AII receptor and for oral antihypertensive efficacy. nih.gov In the quest for new therapeutic agents, researchers have synthesized novel nonpeptide AII receptor antagonists by linking the biphenylyltetrazole group to a substituted pyridine. These compounds have demonstrated significant inhibitory activity in in vitro binding assays, with IC50 values often in the nanomolar range. nih.gov For example, certain 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives have shown IC50 values between 0.005 and 0.5 microM in guinea pig adrenal membrane preparations. nih.gov The active metabolite of losartan, which features a carboxylate group, highlights the importance of a negative charge for high-affinity binding to the AT1 receptor. mdpi.com

| Compound Class | Key Structural Features | Receptor Target | In Vitro Activity (IC50) | Reference |

| Acidic Biphenyl Derivatives | Acidic group on biphenyl | AT1 Receptor | - | nih.gov |

| N-(biphenylylmethyl)imidazoles | Biphenylmethyl and imidazole (B134444) moieties | AII Receptor | - | nih.gov |

| 2-Alkyl-4-(biphenylylmethoxy)pyridines | Biphenylyltetrazole and substituted pyridine | AII Receptor | 0.005-0.5 µM | nih.gov |

Endothelin Receptor Antagonism

The discovery of potent and selective endothelin A (ETA) receptor antagonists has been a significant area of research for conditions like hypertension and atherosclerosis. nih.gov Biphenylsulfonamide derivatives have emerged as a class of potent and selective ETA receptor antagonists. nih.gov By modifying the heterocyclic ring attached to the biphenylsulfonamide core, researchers have been able to develop compounds with high binding affinity. For instance, a pyrimidine (B1678525) derivative demonstrated a Ki of 0.9 nM for the ETA receptor. nih.gov Another approach involved merging two different series of nonpeptide ETA receptor antagonists into a single class of 4-phenoxybutanoic acid derivatives, leading to the discovery of compounds with low-nanomolar binding to the ETA receptor and over 1000-fold selectivity compared to the ETB receptor. nih.gov

| Compound Class | Key Structural Features | Receptor Target | In Vitro Activity (Ki) | Selectivity | Reference |

| Biphenylsulfonamide Derivatives | Biphenylsulfonamide core with heterocyclic ring | ETA Receptor | 0.9 nM (for pyrimidine derivative) | Selective for ETA | nih.gov |

| 4-Phenoxybutanoic Acid Derivatives | 4-Phenoxybutanoic acid scaffold | ETA Receptor | Low-nanomolar | >1000-fold over ETB | nih.gov |

Other Receptor Classes and Binding Studies (e.g., Integrins)

The versatility of the biphenyl scaffold extends to other receptor systems, including integrins. Piperidinyl carboxylic acid-based derivatives have been developed as antagonists of the α4β1 integrin, which is involved in leukocyte cell adhesion. nih.gov These compounds have shown inhibitory activity in the low to sub-micromolar range in cell-based assays. nih.gov Furthermore, RGD mimetics containing a 2,5-disubstituted tetrahydrofuran (B95107) core have been synthesized and tested as potential integrin antagonists. nih.gov The stereochemistry of these molecules significantly impacts their binding activity and selectivity. For example, one compound was a selective inhibitor of αIIbβ3 with an IC50 of 20 nM, while another showed high activity for both αIIbβ3 (IC50=67 nM) and αvβ3 (IC50=52 nM). nih.gov Fluorescent probes based on these structures have also been developed to study integrin expression and binding kinetics in vivo. researchgate.net

| Compound Class | Receptor Target | In Vitro Activity (IC50) | Reference |

| Piperidinyl Carboxylic Acid Derivatives | α4β1 Integrin | Low to sub-micromolar | nih.gov |

| RGD Mimetics (Tetrahydrofuran core) | αIIbβ3 Integrin | 20 nM (selective inhibitor) | nih.gov |

| RGD Mimetics (Tetrahydrofuran core) | αIIbβ3 and αvβ3 Integrins | 67 nM and 52 nM, respectively | nih.gov |

Cellular Effects in In Vitro Models

Antiproliferative Activity against Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7)

Derivatives of 3'-Chloro-biphenyl-4-propanoic acid and related structures have been investigated for their potential as anticancer agents. Studies have shown that certain derivatives exhibit antiproliferative activity against various human tumor cell lines. For example, some novel Xuetongsu derivatives, which incorporate a biphenyl moiety, have demonstrated increased antitumor activities compared to the parent compound against cell lines such as BGC-823, HepG-2, HCT-116, and MCF-7. researchgate.net Similarly, certain benzimidazole (B57391) derivatives have shown inhibitory effects on the proliferation of HCT-116 colon cancer and MCF-7 breast cancer cells. waocp.orgnih.gov For instance, one benzimidazole derivative had an IC50 value of 16.2 µg/mL in the HCT-116 cell line, while another had an IC50 of 8.86 µg/mL in the MCF-7 cell line. waocp.org Furthermore, new 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have shown selective cytotoxic effects against HCT-116 and MCF-7 cells, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com

| Compound Class | Cell Line | Antiproliferative Activity (IC50) | Reference |

| Xuetongsu Derivatives | HCT-116, MCF-7 | - | researchgate.net |

| Benzimidazole Derivatives | HCT-116 | 16.2 µg/mL | waocp.org |

| Benzimidazole Derivatives | MCF-7 | 8.86 µg/mL | waocp.org |

| Benzenesulfonylguanidine Derivatives | HCT-116 | 12 µM | mdpi.com |

| Benzenesulfonylguanidine Derivatives | MCF-7 | 18 µM | mdpi.com |

Anti-inflammatory Responses in Cellular Systems

The anti-inflammatory potential of compounds related to 3'-Chloro-biphenyl-4-propanoic acid is an area of active investigation. The enzyme prostaglandin H synthase (PGHS), which is found in hormonally sensitive tissues, can metabolize phenolic metabolites of polychlorinated biphenyls (PCBs) into reactive quinones. nih.gov This activation process suggests a potential link between these compounds and inflammatory pathways, as PGHS is a key enzyme in the production of prostaglandins, which are mediators of inflammation. While direct studies on the anti-inflammatory responses of 3'-Chloro-biphenyl-4-propanoic acid itself are limited in the provided context, the known interactions of related biphenyl structures with enzymes involved in inflammation suggest a plausible area for future research.

Reactive Oxygen Species (ROS) Modulation at the Cellular Level

The modulation of reactive oxygen species (ROS) is a critical aspect of cellular health and disease. Research has shown that certain environmental pollutants with a biphenyl structure can be activated by enzymes like prostaglandin H synthase to form highly reactive electrophilic species. nih.gov This process can lead to oxidative stress and potential cellular damage. Conversely, some propanoic acid derivatives have been investigated for their antioxidant properties. nih.gov A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant and anticancer activities. One of the most promising candidates from this series demonstrated potent antioxidant properties in the DPPH radical scavenging assay. nih.gov The ability of these compounds to modulate ROS levels is significant, as ROS can act as secondary messengers in signaling cascades that influence cell proliferation and transformation. nih.gov

Effects on Cellular Metabolism and Viability in Research Studies

The impact of 3'-Chloro-biphenyl-4-propanoic acid on cellular functions is an area of active scientific inquiry. While direct studies on this specific compound are limited, research on structurally similar molecules, such as chlorinated biphenyls and propionic acid derivatives, provides valuable insights into its potential effects on cellular metabolism and viability.

Research on related chlorinated compounds has shown that they can influence cellular health. For instance, studies on chlorinated paraffins have demonstrated inhibitory effects on cell viability, with dose-dependent responses observed. nih.gov These compounds have been shown to induce oxidative stress, as evidenced by increased levels of reactive oxygen species (ROS) and malondialdehyde, and to reduce adenosine (B11128) triphosphate (ATP) production, indicating a disruption of cellular energy metabolism. nih.gov Furthermore, exposure to these related compounds has been linked to perturbations in phospholipid and fatty acid metabolism. nih.gov

The metabolism of chlorinated biphenyls, which form the core structure of 3'-Chloro-biphenyl-4-propanoic acid, has been investigated in human-relevant cell lines like HepG2 cells. These studies reveal that lower chlorinated polychlorinated biphenyls (PCBs) are metabolized into various products, including hydroxylated and dechlorinated metabolites. nih.govnih.gov This metabolic activation can lead to the formation of reactive intermediates, such as quinones, which have been implicated in cellular damage. nih.gov Specifically, the metabolism of 4-chlorobiphenyl (B17849) (PCB 3) has been shown to proceed via parahydroxylation and oxidation to form a quinone, which is considered an ultimate carcinogen. nih.gov Metabolomic analyses of cells exposed to related chlorobiphenyls have also revealed alterations in endogenous metabolic pathways, including bile acid biosynthesis. nih.govnih.gov

The propionic acid moiety of the target compound also has known effects on cellular viability. Studies on propionic acid have shown that it can induce cell death in cancer cell lines. mdpi.com This effect is mediated through the induction of ROS, leading to mitochondrial dysfunction and autophagy. mdpi.com

Table 1: Summary of Cellular Effects of Related Compounds

| Compound Class | Observed Effects on Cellular Metabolism and Viability | Reference |

| Chlorinated Paraffins | Inhibition of cell viability, induction of ROS and malondialdehyde, reduction of ATP production, perturbation of phospholipid and fatty acid metabolism. | nih.gov |

| Lower Chlorinated PCBs | Metabolism to hydroxylated and dechlorinated metabolites, formation of reactive quinones, alteration of bile acid biosynthesis. | nih.govnih.govnih.gov |

| Propionic Acid | Induction of reactive oxygen species (ROS), mitochondrial dysfunction, and autophagy-mediated cell death in cancer cells. | mdpi.com |

In Vivo Preclinical Efficacy Studies in Non-Human Models

Evaluation in Animal Models of Disease (e.g., Metabolic Diseases, Inflammation)

Animal models of inflammation are well-established for screening the efficacy of anti-inflammatory drugs. nih.gov These models often involve inducing an inflammatory response and then assessing the ability of a test compound to mitigate it. nih.gov For instance, the anti-inflammatory effects of phytoncides, which contain compounds like α-pinene, have been demonstrated in rat models of gastroenteritis and mouse models of colitis. mdpi.com

The propionic acid component of the target molecule has been studied in the context of neuroinflammation. In rodent models, administration of propionic acid has been shown to induce neuroinflammatory responses, characterized by gliosis and an increase in pro-inflammatory cytokines like IL-6 and TNF-α. nih.govmdpi.com This suggests that the propanoic acid moiety could have complex, context-dependent effects on inflammation in vivo. Systemic administration of propionic acid in juvenile rats has also been shown to alter behaviors relevant to autism spectrum disorders, including reductions in social interaction and increased anxiety-related behavior. nih.govnih.gov

Research on a structurally related compound, 4'-chloro-5-methoxy-3-biphenylylacetic acid (DKA-9), has shown that it inhibits prostaglandin synthetase, a key enzyme in the inflammatory cascade. nih.gov This inhibition of prostaglandin E2 formation suggests a direct anti-inflammatory mechanism of action that could be shared by other biphenyl acetic and propanoic acid derivatives. nih.gov

Antihypertensive Activity in Animal Models

The potential for 3'-Chloro-biphenyl-4-propanoic acid and its derivatives to possess antihypertensive activity is an area of interest, though direct studies are lacking. However, research into other classes of compounds with structural similarities provides some clues. For example, a series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which are structurally distinct but also aromatic compounds, have been tested for antihypertensive activity in conscious deoxycorticosterone acetate (B1210297) (DOCA)/saline-treated hypertensive rats. nih.gov These compounds were found to be direct vasodilators and exhibited antihypertensive activity comparable to known agents like hydralazine (B1673433) and nifedipine. nih.gov The structure-activity relationship studies in that series indicated that specific substitutions on the aromatic ring were critical for optimal activity. nih.gov While this does not directly translate to the biphenyl propanoic acid structure, it highlights the potential for substituted aromatic compounds to modulate blood pressure.

Systemic Pharmacological Responses in Research Animals

The chlorobiphenyl component suggests that the compound could undergo metabolic activation in the liver, as seen with other lower chlorinated PCBs. nih.govnih.gov This could lead to the formation of metabolites with their own biological activities and potential for systemic effects. For example, metabolites of 4-chlorobiphenyl have been shown to have initiating activity in a rat liver carcinogenesis model. nih.gov

The propionic acid moiety, as a short-chain fatty acid, can have broad systemic effects. As mentioned, systemic administration of propionic acid in rats has been shown to induce behavioral changes and neuroinflammation. nih.govnih.govnih.gov These effects are thought to be relevant to the gut-brain axis and may be mediated by alterations in neurotransmitter systems and immune signaling. nih.gov

Table 2: Summary of Inferred In Vivo Effects Based on Related Compounds

| Area of Investigation | Inferred Potential Effects of 3'-Chloro-biphenyl-4-propanoic acid | Basis of Inference (Related Compounds) | Reference |

| Inflammation | Potential anti-inflammatory activity through inhibition of prostaglandin synthesis. Complex effects on neuroinflammation. | 4'-chloro-5-methoxy-3-biphenylylacetic acid (DKA-9), Propionic acid | nih.govmdpi.comnih.gov |

| Metabolic Disease | Potential for liver-mediated metabolic activation and formation of biologically active metabolites. | 4-chlorobiphenyl (PCB 3) | nih.gov |

| Antihypertensive Activity | Potential for vasodilation and blood pressure reduction, though highly dependent on specific structural features. | Substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols | nih.gov |

| Systemic Pharmacology | Potential for CNS effects, including behavioral changes, and liver-mediated metabolism. | Propionic acid, 4-chlorobiphenyl (PCB 3) | nih.govnih.govnih.gov |

After a comprehensive search for scientific literature focusing on the metabolic pathways and biotransformation of 3'-Chloro-biphenyl-4-propanoic acid, it has been determined that there is currently no specific published data available that directly addresses the metabolism of this particular compound.

Searches for its in vitro metabolic stability in liver microsomes, plasma, or cell cultures did not yield any specific results. Similarly, investigations into its Phase I and Phase II metabolic transformations, including potential hydroxylation, dechlorination, oxidation, glucuronidation, or sulfation, returned no studies centered on 3'-Chloro-biphenyl-4-propanoic acid. Furthermore, no literature could be found that employed high-resolution mass spectrometry for the explicit purpose of profiling the metabolites of this compound.

While research exists on the metabolism of structurally related compounds, such as 3-chlorobiphenyl and 4-chlorobiphenyl, the strict focus of this article on 3'-Chloro-biphenyl-4-propanoic acid precludes the inclusion of that data. The addition of the propanoic acid group to the biphenyl structure significantly alters the molecule's chemical properties, and its metabolic fate cannot be accurately predicted based on the biotransformation of its parent biphenyl analogues.

Therefore, the sections and subsections outlined in the user's request cannot be populated with the required detailed and scientifically accurate research findings at this time.

Metabolic Pathways and Biotransformation Studies of 3 Chloro Biphenyl 4 Propanoic Acid

Enzyme Systems Involved in Biotransformation

The biotransformation of 3'-Chloro-biphenyl-4-propanoic acid is a complex process involving both Phase I and Phase II metabolic reactions. These reactions are catalyzed by a suite of enzymes that modify the compound to facilitate its excretion from the body.

Role of Cytochrome P450 (CYP) Enzymes

While direct studies on 3'-Chloro-biphenyl-4-propanoic acid are limited, the metabolism of structurally similar chlorobiphenyls is well-documented, providing a strong basis for understanding its metabolic fate. The initial and rate-limiting step in the metabolism of such compounds is typically oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

Research on compounds like 3-chlorobiphenyl (PCB 2) and 4-chlorobiphenyl (B17849) (PCB 3) in human-relevant cell lines, such as HepG2 cells, demonstrates that CYP enzymes introduce hydroxyl groups onto the biphenyl (B1667301) structure. nih.govnih.gov This process, known as hydroxylation, can occur at various positions on either of the phenyl rings. For instance, studies with rat liver microsomes have shown that chlorobiphenyls are preferentially metabolized on the less chlorinated ring. nih.gov The resulting hydroxylated metabolites are key intermediates in the biotransformation cascade. In vitro studies with rat liver microsomes have identified the formation of multiple dihydroxylated isomers of PCB 3, highlighting the diverse catalytic activity of CYP enzymes. nih.govnih.gov

The specific CYP isoforms involved in the metabolism of chlorinated biphenyls can vary, but these enzymes are crucial for initiating the detoxification process by increasing the polarity of the parent compound.

Contribution of Other Drug-Metabolizing Enzymes (e.g., UGTs, SULTs)

Following CYP-mediated hydroxylation, the resulting metabolites of chlorinated biphenyls undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which further increase the water solubility of the metabolites, facilitating their elimination.

Studies on 3-chlorobiphenyl and 4-chlorobiphenyl in HepG2 cells have identified the formation of both glucuronide and sulfate conjugates of the hydroxylated metabolites. nih.govnih.gov Specifically, two PCB 2 glucuronide metabolites and two hydroxylated PCB 2 sulfate isomers have been detected in these in vitro models. nih.gov The formation of these conjugates is a critical step in the detoxification pathway, as it prepares the metabolites for excretion. The propanoic acid moiety of the target compound itself may also be subject to conjugation or other metabolic transformations.

Table 1: Key Enzyme Families in the Biotransformation of Chlorinated Biphenyls

| Enzyme Family | Metabolic Phase | Primary Function | Example Metabolites from Related Compounds |

| Cytochrome P450 (CYP) | Phase I | Oxidation (Hydroxylation) | Monohydroxylated and dihydroxylated chlorobiphenyls |

| UDP-glucuronosyltransferases (UGTs) | Phase II | Glucuronidation | Chlorobiphenyl glucuronides |

| Sulfotransferases (SULTs) | Phase II | Sulfation | Chlorobiphenyl sulfates |

Impact of Compound and its Metabolites on Endogenous Metabolic Pathways in Research Models

The parent compound, 3'-Chloro-biphenyl-4-propanoic acid, and its various metabolites have the potential to interact with and perturb endogenous metabolic pathways. Research on structurally related compounds provides insights into these potential effects.

Metabolomic analyses of HepG2 cells exposed to 4-chlorobiphenyl (PCB 3) have revealed significant alterations in several key endogenous metabolic pathways. nih.gov These changes suggest that the compound and its metabolites can have far-reaching effects on cellular function. The observed alterations include:

Tryptophan Metabolism: Changes in this pathway can affect the production of important signaling molecules.

Amino Acid Metabolism: Perturbations in amino acid pathways can impact protein synthesis and cellular energy production.

Vitamin A (Retinol) Metabolism: Alterations in this pathway could have implications for vision, immune function, and cell growth.

Bile Acid Biosynthesis: Changes in bile acid metabolism can affect lipid digestion and signaling pathways.

Furthermore, studies on 3-chlorobiphenyl (PCB 2) in HepG2 cells also indicated an altered bile acid biosynthesis. nih.gov These findings underscore the potential for chlorinated biphenyls and their derivatives to disrupt normal cellular metabolic homeostasis. The propanoic acid side chain of the target compound may also influence its interaction with metabolic pathways, potentially leading to unique effects compared to chlorobiphenyls lacking this functional group.

Table 2: Observed Effects of a Structurally Similar Compound (4-Chlorobiphenyl) on Endogenous Metabolic Pathways in HepG2 Cells

| Affected Metabolic Pathway | Potential Biological Implication |

| Tryptophan Metabolism | Altered production of signaling molecules |

| Amino Acid Metabolism | Disruption of protein synthesis and energy production |

| Vitamin A (Retinol) Metabolism | Potential impacts on vision, immunity, and cell growth |

| Bile Acid Biosynthesis | Altered lipid digestion and cellular signaling |

It is important to note that these findings are based on in vitro models and structurally related compounds. Further research is necessary to fully elucidate the specific impacts of 3'-Chloro-biphenyl-4-propanoic acid and its metabolites on endogenous metabolic pathways in vivo.

Computational and in Silico Modeling in Research on 3 Chloro Biphenyl 4 Propanoic Acid

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as 3'-Chloro-biphenyl-4-propanoic acid, and its target protein at the atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mode and affinity of a compound. For instance, studies on structurally related propanoic acid derivatives, such as 2-(3-benzoylphenyl)propanoic acid, have utilized docking to explore interactions with enzymes like cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs). nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For 3'-Chloro-biphenyl-4-propanoic acid, docking could elucidate its binding within the active sites of potential target enzymes, providing a basis for its observed biological effects.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability, conformational changes, and the thermodynamics of binding. MD simulations can reveal how the flexibility of both the ligand and the protein influences their interaction. urfu.ru By simulating the behavior of the 3'-Chloro-biphenyl-4-propanoic acid-protein complex in a solvated environment, researchers can assess the stability of the docked pose and calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone.

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to 3'-Chloro-biphenyl-4-propanoic Acid |

| Binding Affinity (Docking Score) | A score that ranks candidate poses by estimating the strength of the ligand-receptor interaction. | Predicts how strongly the compound might bind to a specific biological target. |

| Binding Pose/Mode | The specific orientation and conformation of the ligand within the receptor's binding site. | Identifies key amino acid residues involved in the interaction and informs on the mechanism of action. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time in an MD simulation. | Assesses the stability of the ligand-protein complex during the simulation. |

| Binding Free Energy | A calculation (e.g., via MM/PBSA or MM/GBSA methods) that provides a more accurate estimation of binding affinity than initial docking scores. | Offers a quantitative prediction of the compound's potency towards its target. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Cheminformatics involves the use of computational methods to analyze chemical data. These approaches are vital for optimizing lead compounds and predicting the activity of novel molecules.

For biphenyl (B1667301) compounds, QSAR studies have been extensively used to correlate structural features with physicochemical properties and biological activities. pku.edu.cn These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds and then using statistical methods to find a correlation with their measured biological activity. nih.gov

For 3'-Chloro-biphenyl-4-propanoic acid, a QSAR model could be developed using a dataset of related biphenyl propanoic acid derivatives with known activities. This would allow for the prediction of its potency and could guide the synthesis of analogues with improved activity. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions where steric bulk, positive or negative charges, or hydrophobic properties are favorable or unfavorable for activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Provided |

| Electronic | HOMO/LUMO energies, Partial Charges | Describes the molecule's ability to participate in electronic interactions. pku.edu.cn |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing its fit in a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of atoms in the molecule. |

Prediction of Metabolic Fate and Biotransformation Pathways

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. This is crucial for understanding a compound's pharmacokinetic profile and potential toxicity.

The metabolism of chlorinated biphenyls, such as 3-chlorobiphenyl (PCB 2) and 4-chlorobiphenyl (B17849) (PCB 3), has been studied using both experimental and in silico approaches. nih.govnih.gov These studies show that metabolism often involves oxidation by cytochrome P450 (P450) enzymes to form hydroxylated metabolites, which can then undergo further conjugation (e.g., sulfation or glucuronidation) or oxidation to form dihydroxylated and quinone species. nih.govnih.govnih.gov Some of these metabolites may be more toxic than the parent compound. cngb.org

Virtual Screening for Identification of Novel Bioactive Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing.

Starting with 3'-Chloro-biphenyl-4-propanoic acid as a lead compound, virtual screening can be employed to find novel analogues with potentially enhanced activity or improved properties. The process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to screen thousands or millions of compounds from a database against the target's binding site. mdpi.com

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, the structure of 3'-Chloro-biphenyl-4-propanoic acid itself can be used as a template to search for compounds with similar 2D or 3D structural features or pharmacophores.

This methodology allows for the rapid exploration of chemical space to identify diverse scaffolds that may interact with the same target, potentially leading to the discovery of new classes of bioactive molecules. researchgate.net

Homology Modeling of Target Receptors and Enzymes

When the experimental 3D structure of a protein target is unavailable, homology modeling (or comparative modeling) can be used to build a predictive model. This technique is based on the principle that proteins with similar sequences adopt similar 3D structures. nih.gov

The process involves four main steps:

Template Identification: Identifying a protein with a known experimental structure (the template) that has a significant sequence similarity to the target protein. nih.govplos.org

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence. nih.gov

Model Building: Building the 3D model of the target protein based on the coordinates of the template structure. nih.gov

Model Refinement and Validation: Evaluating and refining the model to ensure it has a reliable stereochemical quality. iipseries.org

For 3'-Chloro-biphenyl-4-propanoic acid, if its biological target is a protein for which no crystal structure exists, a homology model can be generated. This model can then be used for subsequent molecular docking and virtual screening studies to investigate its binding interactions and to discover new ligands, bridging the gap when experimental structural data is lacking. plos.orgnih.gov

Analytical Methodologies for Research and Characterization of 3 Chloro Biphenyl 4 Propanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of 3'-Chloro-biphenyl-4-propanoic acid, revealing the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3'-Chloro-biphenyl-4-propanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information. The aromatic protons of the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The specific substitution pattern on each ring influences the exact chemical shifts and coupling constants (J-values) between adjacent protons, allowing for the assignment of each aromatic proton. The propanoic acid side chain would exhibit characteristic signals for the methylene (B1212753) (-CH₂-) groups and the carboxylic acid proton. The methylene protons adjacent to the aromatic ring and those adjacent to the carboxyl group would appear as distinct multiplets, likely in the range of 2.5 to 3.0 ppm. The carboxylic acid proton is typically a broad singlet located further downfield, often above 10 ppm, and its position can be concentration-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is readily identifiable by its characteristic chemical shift in the range of 170-180 ppm. The aromatic carbons would produce a series of signals in the 120-145 ppm region. The presence of the chlorine atom causes a downfield shift for the carbon to which it is attached and influences the shifts of the other carbons in that ring. The methylene carbons of the propanoic acid chain would have signals in the aliphatic region of the spectrum.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Proton Assignment |

| 10.0-12.0 (s, 1H) | -COOH |

| 7.2-7.8 (m, 8H) | Aromatic-H |

| 2.6-3.0 (t, 2H) | -CH₂-Ar |

| 2.4-2.7 (t, 2H) | -CH₂-COOH |

| *Predicted data based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary. |

Mass Spectrometry (MS, HREI-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula of 3'-Chloro-biphenyl-4-propanoic acid (C₁₅H₁₃ClO₂). The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (-COOH), the entire propanoic acid side chain, and the chlorine atom. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification. In LC-MS/MS, the parent ion of 3'-Chloro-biphenyl-4-propanoic acid can be selected and fragmented to produce a unique set of daughter ions, which provides a high degree of selectivity and sensitivity for its detection.

| Mass Spectrometry Data (Predicted) | |

| Technique | Information Obtained |

| HREI-MS | Molecular Ion (M⁺): m/z corresponding to C₁₅H₁₃³⁵ClO₂ and C₁₅H₁₃³⁷ClO₂. Key Fragments: Loss of -COOH, -CH₂CH₂COOH, and -Cl. |

| LC-MS/MS | Parent Ion: [M+H]⁺ or [M-H]⁻. Daughter Ions: Specific fragments generated from the parent ion for selective reaction monitoring (SRM). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3'-Chloro-biphenyl-4-propanoic acid would display several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Infrared (IR) Spectroscopy Data (Predicted) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~3030 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| ~1700 (strong) | C=O stretch (carboxylic acid) |

| 1450-1600 | Aromatic C=C stretch |

| 600-800 | C-Cl stretch |

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating 3'-Chloro-biphenyl-4-propanoic acid from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like 3'-Chloro-biphenyl-4-propanoic acid. bldpharm.com A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. Detection is commonly achieved using a UV detector, as the biphenyl (B1667301) system provides strong chromophores. The wavelength for detection would be set at a maximum absorbance of the compound, likely in the UV region. This method can be validated for linearity, accuracy, precision, and sensitivity to be used for quantitative analysis and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of 3'-Chloro-biphenyl-4-propanoic acid, a derivatization step is usually necessary to increase its volatility and thermal stability. The carboxylic acid group can be converted to a more volatile ester, such as a methyl or silyl (B83357) ester. The derivatized compound is then injected into the GC, where it is separated from other components on a capillary column. The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio and fragmentation pattern. GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of trace amounts of the compound.

Elemental Analysis for Compound Characterization

Elemental analysis is a cornerstone technique for the characterization of a pure compound, providing the mass percentages of its constituent elements. This data is used to confirm the empirical and molecular formula of a synthesized compound like 3'-Chloro-biphenyl-4-propanoic acid. The molecular formula of 3'-Chloro-biphenyl-4-propanoic acid is C₁₅H₁₁ClO₂. Based on the atomic masses of carbon, hydrogen, chlorine, and oxygen, the theoretical elemental composition can be calculated.

The experimentally determined values from an elemental analyzer should closely match these theoretical values to verify the purity and identity of the compound.

Table 2: Elemental Composition of 3'-Chloro-biphenyl-4-propanoic Acid (C₁₅H₁₁ClO₂)

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 69.11 |

| Hydrogen (H) | 4.25 |

| Chlorine (Cl) | 13.60 |

| Oxygen (O) | 12.27 |

Note: Theoretical percentages are calculated based on a molecular weight of 262.70 g/mol .

Techniques for Evaluating Metabolic Stability in Research Settings

In vitro metabolic stability assays are crucial in early-stage drug discovery to predict the in vivo pharmacokinetic properties of a compound. acs.org These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically using subcellular fractions like liver microsomes or intact cells such as hepatocytes. nih.govnih.gov The primary endpoints of these studies are the compound's intrinsic clearance (CLint) and its metabolic half-life (t½). mdpi.comnih.gov

For 3'-Chloro-biphenyl-4-propanoic acid, metabolic stability would likely be assessed in liver microsomes from different species (e.g., human, rat, mouse) to identify potential inter-species differences in metabolism. americanpharmaceuticalreview.com The compound would be incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions), and the disappearance of the parent compound would be monitored over time by a suitable analytical method, such as LC-MS/MS.